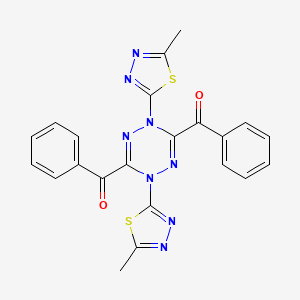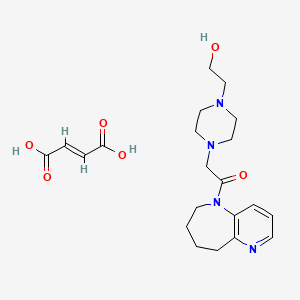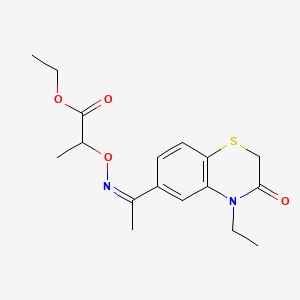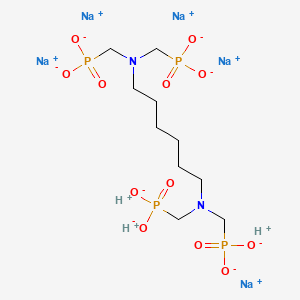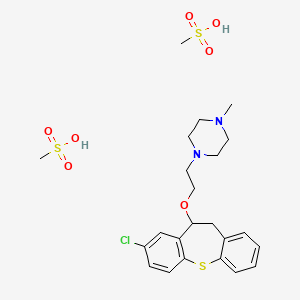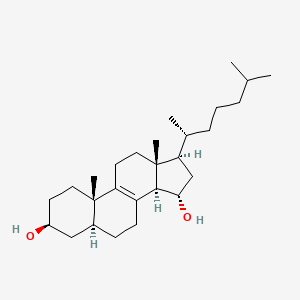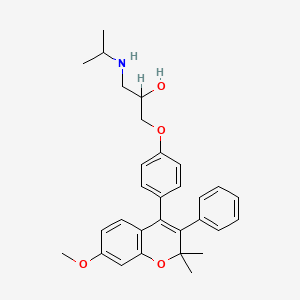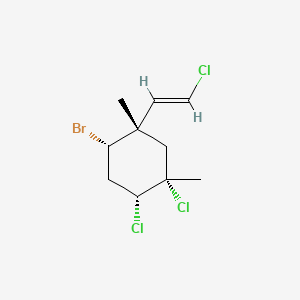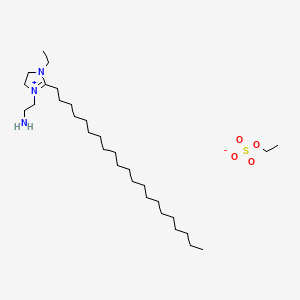
1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long alkyl chain and an imidazolium core, imparts specific properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate typically involves the reaction of 1-(2-aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazole with ethyl sulfate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and efficiency. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve the overall production process. The use of automated systems for monitoring and controlling the reaction parameters ensures high-quality and reproducible results.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium core allows for nucleophilic substitution reactions, where nucleophiles such as halides or amines can replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like sodium azide in dimethylformamide at 50-60°C.
Major Products Formed
Oxidation: Formation of corresponding imidazolium N-oxide derivatives.
Reduction: Formation of reduced imidazolium compounds with altered alkyl chains.
Substitution: Formation of substituted imidazolium salts with new functional groups.
Scientific Research Applications
1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the imidazolium core can facilitate the transport of therapeutic agents across biological membranes.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes, including oil recovery and wastewater treatment.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate involves its interaction with biological membranes and molecular targets. The long alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium core can interact with nucleic acids and proteins, affecting their function and stability. These interactions are mediated through electrostatic and hydrophobic forces, which facilitate the binding of the compound to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate
- 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-decyl-1H-imidazolium ethyl sulphate
- 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-nonyl-1H-imidazolium ethyl sulphate
Uniqueness
1-(2-Aminoethyl)-3-ethyl-2-henicosyl-4,5-dihydro-1H-imidazolium ethyl sulphate is unique due to its exceptionally long alkyl chain, which imparts distinct physicochemical properties. This long chain enhances its ability to interact with lipid membranes, making it more effective as an antimicrobial agent and in drug delivery applications. Additionally, the specific arrangement of functional groups in this compound allows for selective reactivity in chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
CAS No. |
93783-44-9 |
|---|---|
Molecular Formula |
C30H63N3O4S |
Molecular Weight |
561.9 g/mol |
IUPAC Name |
2-(3-ethyl-2-henicosyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;ethyl sulfate |
InChI |
InChI=1S/C28H58N3.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28-30(4-2)26-27-31(28)25-24-29;1-2-6-7(3,4)5/h3-27,29H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
IEAUJFKNZKZZQF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CC)CCN.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


